![molecular formula C7H11NO3 B3348203 2-Piperidinecarboxylic acid, 6-oxo-, methyl ester, (2S)- CAS No. 158414-69-8](/img/structure/B3348203.png)
2-Piperidinecarboxylic acid, 6-oxo-, methyl ester, (2S)-
Overview
Description
“2-Piperidinecarboxylic acid, 6-oxo-, methyl ester, (2S)-” is a chemical compound with the IUPAC name methyl 1-methyl-6-oxopiperidine-2-carboxylate . It has a molecular weight of 171.2 and its InChI Code is 1S/C8H13NO3/c1-9-6 (8 (11)12-2)4-3-5-7 (9)10/h6H,3-5H2,1-2H3 .
Synthesis Analysis
The compound can be used as a reactant to synthesize functionalized β-lactam N-heterocycles via carboxymethylproline synthase catalyzed cyclization reactions . It can also be used to synthesize Pro-(S)-C5 branched [4.3.1] aza-amide bicycles, which are potential inhibitors for FK506-binding proteins .Molecular Structure Analysis
The molecular structure of “2-Piperidinecarboxylic acid, 6-oxo-, methyl ester, (2S)-” is represented by the InChI Code 1S/C8H13NO3/c1-9-6 (8 (11)12-2)4-3-5-7 (9)10/h6H,3-5H2,1-2H3 .Chemical Reactions Analysis
As mentioned in the synthesis analysis, this compound can participate in carboxymethylproline synthase catalyzed cyclization reactions to produce functionalized β-lactam N-heterocycles . It can also be involved in the synthesis of Pro-(S)-C5 branched [4.3.1] aza-amide bicycles .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 171.2 . The compound should be stored in a refrigerator .Safety and Hazards
properties
IUPAC Name |
methyl (2S)-6-oxopiperidine-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-11-7(10)5-3-2-4-6(9)8-5/h5H,2-4H2,1H3,(H,8,9)/t5-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQLYCSMIVXPDB-YFKPBYRVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC(=O)N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCCC(=O)N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60456084 | |
Record name | 2-Piperidinecarboxylic acid, 6-oxo-, methyl ester, (2S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60456084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Piperidinecarboxylic acid, 6-oxo-, methyl ester, (2S)- | |
CAS RN |
158414-69-8 | |
Record name | 2-Piperidinecarboxylic acid, 6-oxo-, methyl ester, (2S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60456084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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